
Head-to-Head Comparison: Nevirapine vs.
Atazanavir in Treatment-Naive HIV-1 Patients

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tivirapine

Cat. No.: B1683184 Get Quote

A comprehensive guide for researchers and drug development professionals, summarizing key

clinical data on the efficacy, safety, and resistance profiles of Nevirapine and Atazanavir as first-

line therapies for HIV-1 infection.

This guide provides an objective comparison of two widely used antiretroviral agents, the non-

nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the protease inhibitor (PI)

Atazanavir, in treatment-naive adult patients with HIV-1. The data presented is primarily drawn

from the ARTEN (Antiretroviral Therapy with Nevirapine and Tenofovir) and NEWART

(Nevirapine vs. Atazanavir/ritonavir with Tenofovir/Emtricitabine) clinical trials, which provide

robust head-to-head comparative data.

Efficacy
The primary measure of efficacy in antiretroviral therapy is the successful suppression of viral

replication, typically defined as achieving an undetectable viral load (HIV-1 RNA <50

copies/mL). Both the ARTEN and NEWART studies demonstrated the non-inferiority of

Nevirapine compared to ritonavir-boosted Atazanavir in achieving this endpoint at 48 weeks

when used in combination with a backbone of Tenofovir/Emtricitabine.[1][2]
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Efficacy Outcome
(Week 48)

Nevirapine Atazanavir/r Study

Virologic Response

(<50 copies/mL)
66.8% 65.3% ARTEN[2][3]

Virologic Response

(<50 copies/mL)
61.3% 64.9% NEWART[1]

Safety and Tolerability
The safety and tolerability profiles of antiretroviral regimens are critical for long-term adherence

and patient outcomes. The ARTEN and NEWART trials reported on key safety parameters,

including adverse events and metabolic changes.

Adverse Events
While the overall frequency of adverse events was similar between the two treatment arms in

the NEWART trial, the ARTEN trial noted a higher rate of discontinuation due to adverse events

in the Nevirapine arm.[1][2][3]

Safety Outcome
(Week 48)

Nevirapine Atazanavir/r Study

Any Adverse Event 88.0% 94.8% NEWART[1]

Serious Adverse

Events
9.6% 8.8% ARTEN[2][3]

Discontinuation due to

Adverse Events
13.6% 3.6% ARTEN[2][3]

Discontinuation due to

Adverse Events
12.0% 12.0% NEWART[1]

Metabolic Profile
Significant differences in lipid profiles were observed between the two drugs. Nevirapine was

associated with a more favorable lipid profile, characterized by a significant increase in high-
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density lipoprotein (HDL) cholesterol and a decrease in the total cholesterol to HDL ratio.

Conversely, Atazanavir/r was associated with a greater increase in triglycerides.[1][2][3]

Mean Change
in Lipid
Parameters
(from baseline
to Week 48)

Nevirapine Atazanavir/r p-value Study

HDL Cholesterol

(mg/dL)
+9.6 +3.5 0.016 NEWART[1]

Total

Cholesterol:HDL

Ratio

-0.38 -0.02 0.038 NEWART[1]

Total

Cholesterol:HDL

Ratio

-0.24 +0.13 0.0001 ARTEN[2][3]

Triglycerides

(mg/dL)
-

Increased

Significantly

More

- ARTEN[2][3]

Resistance
The development of drug resistance is a key consideration in antiretroviral therapy. The ARTEN

trial highlighted a significant difference in the emergence of resistance mutations between the

two agents upon virologic failure. Resistance mutations were more frequently selected in

patients failing on Nevirapine compared to those failing on Atazanavir/r.[2][3]

Resistance
Outcome (Week 48)

Nevirapine Atazanavir/r Study

Virologic Failures with

Resistance Mutations
29/44 0/28 ARTEN[2][3]

Common Resistance Mutations
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Drug Associated Resistance Mutations

Nevirapine
K103N, Y181C, G190A, V106M, Y188L, K101E,

A98G, V108I[4][5][6]

Atazanavir
I50L, M46I, V82A, L90M, I54V, N88S, M46L,

V32I, I84V[7][8]

Experimental Protocols
The ARTEN and NEWART trials were randomized, open-label, multicenter studies comparing

the efficacy and safety of Nevirapine and ritonavir-boosted Atazanavir in treatment-naive HIV-1

infected adults.[1][2]

ARTEN Trial (NCT00389207)
Design: Randomized, open-label, non-inferiority trial.[2]

Patient Population: Antiretroviral-naive HIV-1 patients with CD4+ T-cell counts <400

cells/mm³ for men and <250 cells/mm³ for women.[2]

Treatment Arms:

Nevirapine (200 mg twice daily or 400 mg once daily) + Tenofovir/Emtricitabine (fixed-dose

combination).[2]

Atazanavir/ritonavir (300 mg/100 mg once daily) + Tenofovir/Emtricitabine (fixed-dose

combination).[2]

Primary Endpoint: Plasma HIV-1 RNA <50 copies/mL at two consecutive visits prior to week

48.[2]

NEWART Trial (NCT00552240)
Design: Randomized, open-label, phase 4 clinical trial.[1]

Patient Population: Treatment-naive HIV-1 infected patients with CD4-based initiation criteria

for Nevirapine (<250 cells/mm³ for women and <400 cells/mm³ for men).[1][9]
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Treatment Arms:

Nevirapine (200 mg twice daily) + Tenofovir/Emtricitabine (300/200 mg once daily).[1]

Atazanavir/ritonavir (300/100 mg once daily) + Tenofovir/Emtricitabine (300/200 mg once

daily).[1]

Primary Endpoint: Virologic response (confirmed HIV plasma viral load <50 copies/mL) prior

to and at week 48, without rebound or change in antiretroviral therapy.[1]

Screening & Enrollment

Randomization

Treatment Arms (48 Weeks)

Primary Endpoint Assessment

Treatment-Naive
HIV-1 Patients

Inclusion Criteria Met
(CD4 counts, etc.)

Randomization (1:1)

Nevirapine
+ Tenofovir/Emtricitabine

Arm 1

Atazanavir/ritonavir
+ Tenofovir/Emtricitabine

Arm 2

Virologic Response at Week 48
(HIV-1 RNA <50 copies/mL)
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Click to download full resolution via product page

Experimental workflow for the ARTEN and NEWART trials.

Signaling Pathways and Mechanisms of Action
Nevirapine and Atazanavir target different stages of the HIV-1 replication cycle.

HIV-1 Replication Cycle and Drug Targets
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HIV Virion
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2. Reverse Transcription
(RNA -> DNA)

3. Integration
(into Host DNA)
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(Viral Proteins)

5. Assembly

6. Budding and Maturation

New HIV Virion
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Reverse Transcriptase

Atazanavir (PI)

Inhibits
Protease

(prevents maturation)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nevirapine Metabolism

Atazanavir Metabolism
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Atazanavir Oxidative Metabolites
CYP3A4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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